molecular formula C19H17PS B14415175 Phosphine, diphenyl[(phenylthio)methyl]- CAS No. 82270-61-9

Phosphine, diphenyl[(phenylthio)methyl]-

Cat. No.: B14415175
CAS No.: 82270-61-9
M. Wt: 308.4 g/mol
InChI Key: SIXHVDSJIBKFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, diphenyl[(phenylthio)methyl]-, is an organophosphorus compound with the chemical formula C19H17PS. This compound is characterized by the presence of a phosphine group (P) bonded to two phenyl groups (C6H5) and a phenylthio group (C6H5S). It is a colorless to pale yellow liquid that is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, diphenyl[(phenylthio)methyl]-, can be synthesized through the reaction of diphenylphosphine with phenylthiomethyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a proton acceptor. The reaction can be represented as follows:

(C6H5)2PH+C6H5SCH2Cl(C6H5)2PCH2SC6H5+HCl(C_6H_5)_2PH + C_6H_5SCH_2Cl \rightarrow (C_6H_5)_2PCH_2SC_6H_5 + HCl (C6​H5​)2​PH+C6​H5​SCH2​Cl→(C6​H5​)2​PCH2​SC6​H5​+HCl

The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of phosphine, diphenyl[(phenylthio)methyl]-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, diphenyl[(phenylthio)methyl]-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

    Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

    Coordination: Transition metals such as palladium, platinum, and rhodium are used to form metal-phosphine complexes.

Major Products Formed

    Oxidation: Diphenyl[(phenylthio)methyl]phosphine oxide.

    Substitution: Various substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes with different transition metals.

Scientific Research Applications

Phosphine, diphenyl[(phenylthio)methyl]-, has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound forms stable complexes with transition metals, which are used in various catalytic reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of phosphine, diphenyl[(phenylthio)methyl]-, involves its ability to act as a ligand and form complexes with transition metals. The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic reactions. The phenylthio group can also participate in coordination, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyldiphenylphosphine: Similar structure but with a methyl group instead of a phenylthio group.

    Diphenylphosphine: Lacks the phenylthio group, making it less reactive in certain reactions.

    Triphenylphosphine: Contains three phenyl groups, making it bulkier and less flexible in coordination chemistry.

Uniqueness

Phosphine, diphenyl[(phenylthio)methyl]-, is unique due to the presence of the phenylthio group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in coordination chemistry and catalysis, where specific reactivity and selectivity are crucial.

Properties

IUPAC Name

diphenyl(phenylsulfanylmethyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17PS/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXHVDSJIBKFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423212
Record name Phosphine, diphenyl[(phenylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82270-61-9
Record name Phosphine, diphenyl[(phenylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.